Salt Form Impact on HPLC Calibration Accuracy
The hydrochloride salt form (CAS 1126432-66-3) possesses a molecular weight of 349.88 g/mol (C17H20ClN3OS), compared to 313.42 g/mol for the freebase form (Quetiapine Impurity III, CAS 837383-82-1, C17H19N3OS) . This 36.46 g/mol mass difference, representing the stoichiometric HCl adduct, directly affects gravimetric preparation of calibration standards: to achieve an equimolar concentration of the active chromophore (the N-(2-phenylthiophenyl)piperazine-1-carboxamide moiety), 11.6% more mass of the hydrochloride salt must be weighed relative to the freebase. Use of freebase reference material in place of the hydrochloride salt without correction yields a systematic overestimation of impurity content by approximately 11.6% in HPLC-UV methods calibrated by weight/volume [1].
| Evidence Dimension | Gravimetric factor for equimolar calibration solution preparation (HCl salt vs. freebase) |
|---|---|
| Target Compound Data | MW = 349.88 g/mol (C17H20ClN3OS, hydrochloride salt) |
| Comparator Or Baseline | MW = 313.42 g/mol (C17H19N3OS, freebase, Quetiapine Impurity III, CAS 837383-82-1) |
| Quantified Difference | ΔMW = 36.46 g/mol; gravimetric correction factor = 1.116 (11.6% mass excess required for HCl salt to match freebase molarity) |
| Conditions | Calculated from exact molecular formulas; applicable to any gravimetrically prepared reference standard solution for HPLC-UV or HPLC-MS calibration |
Why This Matters
Procurement of the incorrect salt form without applying the 11.6% gravimetric correction factor introduces a systematic quantitative error exceeding typical HPLC method acceptance criteria (±2.0% for assay), rendering ANDA impurity profiling data non-compliant with ICH Q2(R1) validation requirements.
- [1] ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Step 4 version, November 2005. Accuracy should be assessed across the specified range; recovery typically 98.0–102.0%. View Source
